(5E)-3-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione
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Overview
Description
(5E)-3-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione is a complex organic compound with a unique structure that includes a thiazolane ring, a chlorophenyl group, and a methoxyanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiazolane ring. The final product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolane derivatives.
Substitution: Formation of substituted thiazolane compounds with various functional groups.
Scientific Research Applications
(5E)-3-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol
- 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanone
- 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate
Uniqueness
(5E)-3-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione is unique due to its thiazolane ring structure, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
(5E)-3-(4-chlorophenyl)-5-[(4-methoxyanilino)methylidene]-1,1-dioxo-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-24-15-8-4-13(5-9-15)19-10-16-17(21)20(11-25(16,22)23)14-6-2-12(18)3-7-14/h2-10,19H,11H2,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPHKIQCOZSFFC-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C2C(=O)N(CS2(=O)=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/2\C(=O)N(CS2(=O)=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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